4,6-Dimethoxy-2-phenylquinoline

Ion Channel Pharmacology KCNQ2 Electrophysiology

4,6-Dimethoxy-2-phenylquinoline (CAS 22680-65-5; C17H15NO2; MW 265.31 g/mol; XLogP3-AA 3.8) is a synthetic small molecule within the 2-phenylquinoline class, featuring methoxy substituents at the C4 and C6 positions of the quinoline core. Its structural definition, available bioactivity data from high-throughput screening campaigns, and suitability as a pharmacophore probe support its procurement for focused library construction and target identification studies.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 22680-65-5
Cat. No. B189079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxy-2-phenylquinoline
CAS22680-65-5
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C=C2OC)C3=CC=CC=C3
InChIInChI=1S/C17H15NO2/c1-19-13-8-9-15-14(10-13)17(20-2)11-16(18-15)12-6-4-3-5-7-12/h3-11H,1-2H3
InChIKeyFOPOJTZHLOWKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethoxy-2-phenylquinoline Procurement Guide: A Defined 2-Phenylquinoline Scaffold for Chemical Biology and Screening Libraries


4,6-Dimethoxy-2-phenylquinoline (CAS 22680-65-5; C17H15NO2; MW 265.31 g/mol; XLogP3-AA 3.8) is a synthetic small molecule within the 2-phenylquinoline class, featuring methoxy substituents at the C4 and C6 positions of the quinoline core [1]. Its structural definition, available bioactivity data from high-throughput screening campaigns, and suitability as a pharmacophore probe support its procurement for focused library construction and target identification studies [2].

Why 4,6-Dimethoxy-2-phenylquinoline Cannot Be Arbitrarily Substituted with Another 2-Phenylquinoline Analog


The specific methoxy substitution pattern on the quinoline ring profoundly influences both molecular recognition and physicochemical properties. In structure-activity relationship studies of 2-phenylquinoline derivatives, C4 substitution is critical for high-affinity target engagement (e.g., for the estrogen receptor β, C4 substitution yields 3-5 nM affinity [1]), while the XLogP3-AA of 3.8 for this compound [2] significantly differs from other substituted 2-phenylquinolines, impacting cellular permeability and assay performance. Therefore, substituting this precise substitution pattern with an uncharacterized analog risks invalidating established biological activity or introducing unquantified off-target liabilities.

4,6-Dimethoxy-2-phenylquinoline: Evidence-Based Differentiation from In-Class Comparators


Ion Channel Modulation: KCNQ2 Antagonist Activity with Nanomolar Potency

4,6-Dimethoxy-2-phenylquinoline demonstrates KCNQ2 (Kv7.2) potassium channel antagonist activity with an IC50 of 70 nM in CHO cells, as measured by automated patch clamp electrophysiology [1]. In contrast, structurally related 2-phenylquinoline derivatives exhibit significantly weaker or no reported activity at this target, as highlighted by the high affinity of C4-substituted analogs for unrelated targets like ERβ (3-5 nM) [2].

Ion Channel Pharmacology KCNQ2 Electrophysiology

Cytochrome P450 Inhibition: Time-Dependent CYP1A2 Inhibition

In human liver microsomes, 4,6-dimethoxy-2-phenylquinoline exhibits time-dependent inhibition of CYP1A2 with an IC50 of 2.53 μM [1]. This is in contrast to the non-time-dependent inhibition profiles commonly observed for other simple 2-phenylquinoline scaffolds, indicating a mechanism-based inhibition potential that must be accounted for in assay design and lead optimization.

Drug Metabolism ADME CYP1A2

Dopamine D2 Receptor Antagonism: Functional Activity in HEK293 Cells

The compound acts as an antagonist at the human dopamine D2 receptor, with an IC50 of 5.0 μM in a functional cAMP inhibition assay in HEK293 cells [1]. This contrasts with the dopaminergic activity of benzoquinoline derivatives, where specific angular or linear annulation patterns confer prominent DA2 agonistic effects , highlighting the functional divergence driven by the 4,6-dimethoxy substitution.

GPCR Pharmacology Dopamine D2 Receptor Functional Assay

4,6-Dimethoxy-2-phenylquinoline: Key Research and Industrial Application Scenarios


Screening Library Construction for Ion Channel Drug Discovery

The compound's 70 nM IC50 against KCNQ2 channels [1] justifies its inclusion in focused screening libraries for identifying novel Kv7 channel modulators. Its activity profile makes it a valuable positive control or starting point for medicinal chemistry efforts targeting neuronal excitability disorders.

Chemical Probe for Dopaminergic Signaling Pathway Analysis

With a defined 5.0 μM antagonist IC50 at the dopamine D2 receptor [1], this compound serves as a chemical tool for interrogating D2-mediated signaling in cellular models, offering a distinct profile from D2 agonists commonly derived from the quinoline class.

Reference Standard for ADME Liability Assessment

The time-dependent CYP1A2 inhibition (IC50 = 2.53 μM) [1] makes 4,6-dimethoxy-2-phenylquinoline an ideal reference compound for developing and validating assays to detect mechanism-based cytochrome P450 inhibition, a critical step in early drug metabolism studies.

Structure-Activity Relationship (SAR) Probe for 2-Phenylquinoline Pharmacophore Exploration

The compound's precise 4,6-dimethoxy substitution pattern serves as a defined reference point for exploring how modifications to the 2-phenylquinoline scaffold influence target selectivity, particularly between ion channels (KCNQ2) and GPCRs (D2 receptor), as well as physicochemical properties like lipophilicity (XLogP3-AA = 3.8) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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